Ciprofloxacin hydrochloride monohydrate

Description

Ciprofloxacin Hydrochloride is the hydrochloride salt form of ciprofloxacin, a fluoroquinolone related to nalidixic acid with antibacterial activity. Ciprofloxacin hydrochloride exerts its bactericidal effect by interfering with the bacterial DNA gyrase, thereby inhibiting the DNA synthesis and preventing bacterial cell growth.

Ciprofloxacin is only found in individuals that have used or taken this drug. It is a broad-spectrum antimicrobial carboxyfluoroquinoline. The bactericidal action of ciprofloxacin results from inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, strand supercoiling repair, and recombination.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3.ClH.H2O/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;;/h7-10,19H,1-6H2,(H,23,24);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPUHYJMCVWYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00273974 | |

| Record name | Ciprofloxacin hydrochloride hydrate (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00273974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86393-32-0, 128074-72-6, 93107-08-5, 86483-48-9 | |

| Record name | Ciprofloxacin hydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86393-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciprofloxacin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086393320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciprofloxacin hydrochloride hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128074726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciprofloxacin hydrochloride hydrate (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00273974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIPROFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BA73M5E37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ciprofloxacin hydrochloride monohydrate chemical properties and structure

An In-depth Technical Guide on the Chemical Properties and Structure of Ciprofloxacin Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic, broad-spectrum antimicrobial agent belonging to the fluoroquinolone class.[1][2][3][4] It is the monohydrochloride, monohydrate salt of ciprofloxacin. Its bactericidal action results from the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][5][6] This guide provides a comprehensive overview of its core chemical and structural properties, presenting quantitative data, experimental methodologies, and structural visualizations to support research and development activities.

Chemical and Structural Identity

This compound is chemically named 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid monohydrochloride monohydrate.[1] It is a white to faintly yellowish crystalline powder.[1][2][7]

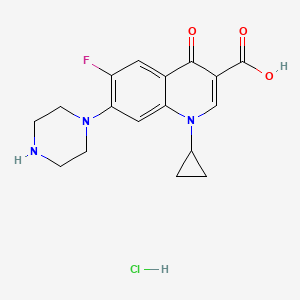

Chemical Structure

The molecular structure consists of a quinolone core with a cyclopropyl group at the N1 position, a fluorine atom at C6, a piperazinyl moiety at C7, and a carboxylic acid at C3. The hydrochloride salt is formed at the piperazinyl nitrogen, and the compound crystallizes with one molecule of water.

Caption: Chemical structure of this compound.

Quantitative Physicochemical Data

The key chemical and physical properties of this compound are summarized below.

Table 1: General Chemical Properties

| Property | Value | References |

| IUPAC Name | 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate;hydrochloride | [1][5] |

| Chemical Formula | C₁₇H₁₈FN₃O₃ · HCl · H₂O | [1][8] |

| Molecular Weight | 385.82 g/mol | [1][2][3][9] |

| CAS Registry Number | 86393-32-0 | [1][2][3][5] |

| Appearance | White to off-white or faintly yellowish crystalline powder | [1][2][7][10] |

Table 2: Physicochemical Properties

| Property | Value | Conditions | References |

| Melting Point | 314 - 324 °C (decomposes) | N/A | [1][2][7] |

| Water Solubility | ~35-36 mg/mL | 25 °C | [1][2][7] |

| Ethanol Solubility | 1.6 mg/mL (practically insoluble) | N/A | [1][7] |

| Methanol Solubility | Slightly soluble | N/A | [2] |

| pH (2.5% solution) | 3.0 - 4.5 | 25 °C | [2] |

| pKa (of Ciprofloxacin) | ~6.1 (Carboxylic Acid), ~8.7 (Piperazinyl Nitrogen) | N/A | [7][9] |

Spectroscopic and Structural Data

Spectroscopic analysis is crucial for the identification and quantification of this compound.

Table 3: Spectroscopic Data

| Technique | Key Peaks / Maxima (λmax) | References |

| UV-Vis Spectroscopy | 275-278 nm, ~318 nm | [8][11][12][13][14] |

| FTIR Spectroscopy (cm⁻¹) | ~3530-3370: O-H stretch (COOH, H₂O)~2700-2460: N-H stretch (>NH₂⁺)~1705: C=O stretch (Carboxylic Acid)~1620: C=O stretch (Quinolone)~1588-1495: C=C stretch (Aromatic)~1270: C-F stretch | [15][16][17] |

Crystal Structure

Ciprofloxacin hydrochloride is known to exist in various hydrated and anhydrous polymorphic forms.[18] The marketed product is typically a hydrate, often described as a monohydrate or a 1.34-hydrate.[18][19][20] X-ray powder diffraction (XRPD) studies have identified a possible space group of P21/c for a monohydrate crystal form, indicating a monoclinic crystal system.[21] The crystal structure is stabilized by numerous inter- and intramolecular hydrogen bonds.[19][20]

Experimental Protocols

The following sections outline the methodologies for determining the key physicochemical properties.

Solubility Determination

The equilibrium solubility method is commonly employed.

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., deionized water, ethanol, buffer solutions) in a sealed container.

-

Equilibration: The resulting suspension is agitated in a thermostatically controlled environment (e.g., an orbital shaker at 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[22]

-

Separation: The suspension is filtered through a fine-pore filter (e.g., 0.45 µm) to remove undissolved solids.

-

Quantification: The concentration of the dissolved drug in the clear filtrate is determined using a validated analytical method, typically UV-Vis spectrophotometry at its λmax (~276 nm) or High-Performance Liquid Chromatography (HPLC).[22][23][24]

UV-Vis Spectrophotometry

This technique is used for quantification and identification.

-

Instrument: A calibrated UV-Vis spectrophotometer with 1 cm quartz cuvettes is used.[13]

-

Standard Preparation: A stock solution of a known concentration of this compound reference standard is prepared in a suitable solvent (e.g., 0.1 N HCl or water).[11] A series of dilutions are made to create calibration standards across a linear range (e.g., 2.0–7.0 µg/mL).[13]

-

Sample Preparation: The sample is accurately weighed, dissolved, and diluted in the same solvent to a concentration within the calibration range.

-

Measurement: The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax), typically around 275-278 nm, against a solvent blank.[11][13][14] A calibration curve is generated to determine the concentration of the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used for the identification of functional groups and confirmation of the chemical structure.

-

Sample Preparation: A small amount of the solid sample is finely ground and mixed with potassium bromide (KBr) powder. The mixture is then compressed into a thin, transparent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

Data Acquisition: The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000–400 cm⁻¹). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the specific functional groups within the molecule.[15][25]

Workflow and Relationships

The characterization of this compound follows a logical progression from basic identification to detailed structural analysis.

Caption: Workflow for physicochemical and structural characterization.

References

- 1. This compound - LKT Labs [lktlabs.com]

- 2. Ciprofloxacin hydrochloride hydrate | 86393-32-0 [chemicalbook.com]

- 3. medkoo.com [medkoo.com]

- 4. Ciprofloxacin hydrochloride | 93107-08-5 [chemicalbook.com]

- 5. This compound | C17H21ClFN3O4 | CID 62998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. chembk.com [chembk.com]

- 11. biomedres.us [biomedres.us]

- 12. Optical Characterization of Ciprofloxacin Photolytic Degradation by UV-Pulsed Laser Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Spectrophotometric Determination of Ciprofloxacin Hydrochloride in Ophthalmic Solution [article.sapub.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. sjsci.journals.ekb.eg [sjsci.journals.ekb.eg]

- 18. Structural origin of physicochemical properties differences upon dehydration and polymorphic transformation of ciprofloxacin hydrochloride revealed by structure determination from powder X-ray diffraction data - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 19. Crystal Structure of Ciprofloxacin Hydrochloride 1.34-Hydrate [jstage.jst.go.jp]

- 20. Crystal structure of ciprofloxacin hydrochloride 1.34-hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. medicaljournalshouse.com [medicaljournalshouse.com]

- 23. researchgate.net [researchgate.net]

- 24. jfda-online.com [jfda-online.com]

- 25. FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of Ciprofloxacin hydrochloride monohydrate

An In-depth Technical Guide to the Synthesis and Characterization of Ciprofloxacin Hydrochloride Monohydrate

Introduction

Ciprofloxacin hydrochloride is a synthetic, broad-spectrum fluoroquinolone antibiotic used extensively to treat a variety of bacterial infections.[1][2] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair.[2][3] As the monohydrate salt form, its chemical name is 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid monohydrochloride monohydrate.[4][5] Ensuring the quality, purity, and consistency of this active pharmaceutical ingredient (API) is paramount. This technical guide provides a detailed overview of a common synthesis route and a comprehensive analysis of the key characterization techniques employed for this compound, tailored for researchers, scientists, and drug development professionals.

Synthesis of this compound

The synthesis of Ciprofloxacin typically involves the reaction of a substituted quinoline carboxylic acid with piperazine.[6] Numerous synthetic strategies have been developed to optimize yield and purity, including multi-step batch processes and more recent continuous flow methodologies.[7][8] A widely recognized approach involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Q-acid) with anhydrous piperazine, followed by conversion to the hydrochloride salt.[6]

Caption: A simplified reaction pathway for the synthesis of Ciprofloxacin HCl Monohydrate.

Experimental Protocol: Synthesis

This protocol describes a general laboratory-scale synthesis.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Q-acid), piperazine, and a suitable organic solvent (e.g., n-butanol).[6]

-

Condensation: Heat the mixture to reflux temperature (approximately 118-122°C for n-butanol) and maintain for 10-14 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[6]

-

Isolation of Ciprofloxacin Base: After completion, cool the reaction mass. The product, Ciprofloxacin base, may precipitate. Isolate the solid by filtration, wash with water and a non-polar solvent like hexane to remove impurities, and dry.[8]

-

Salification and Crystallization: Dissolve the crude Ciprofloxacin base in an aqueous solution of hydrochloric acid, gently warming if necessary to achieve a clear solution.[9]

-

Purification: Treat the solution with activated carbon to decolorize, followed by hot filtration.[9]

-

Crystallization: Adjust the pH of the filtrate to 2-4 with hydrochloric acid and cool the solution to induce crystallization.[9]

-

Final Product: Filter the resulting crystals, wash with a small amount of cold ethanol or water, and dry under vacuum to yield this compound.[9]

Characterization and Analytical Methods

A suite of analytical techniques is essential to confirm the identity, purity, and physicochemical properties of the synthesized this compound.

Caption: Key analytical techniques for the characterization of Ciprofloxacin HCl Monohydrate.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity, assay, and impurity profile of Ciprofloxacin. Reversed-phase (RP-HPLC) methods are most common.[1][10]

-

Mobile Phase Preparation: Prepare the mobile phase, for instance, by mixing a buffer (e.g., 0.025M orthophosphoric acid, pH adjusted to 3.0 with triethylamine) and an organic solvent (e.g., methanol or acetonitrile) in a specified ratio, such as 60:40 (v/v).[10] Filter and degas the mobile phase before use.

-

Standard Solution: Accurately weigh and dissolve a reference standard of Ciprofloxacin HCl in the diluent (often the mobile phase or water) to create a stock solution. Prepare working standards by serial dilution.[5]

-

Sample Solution: Prepare the sample solution by accurately weighing and dissolving the synthesized product in the diluent to a known concentration.[5]

-

Chromatographic Conditions: Set up the HPLC system with a C18 column. Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0-2.0 mL/min). Set the UV detector to the wavelength of maximum absorbance, typically around 278 nm.[5][10]

-

Analysis: Inject equal volumes (e.g., 10-20 µL) of the standard and sample solutions. The retention time for Ciprofloxacin is typically short, often under 5 minutes.[10][11]

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | C18 (5 µm, 250 x 4.6 mm)[11] | C18 (5 µm, 125 x 4 mm)[10] | Zorbax ODS (5 µm, 150 x 4.6 mm)[12] |

| Mobile Phase | Acetonitrile : 2.45 g/L Phosphoric Acid (13:87 v/v)[11] | Methanol : 0.025M H₃PO₄ (pH 3.0) (40:60 v/v)[10] | Acetonitrile : Phosphate Buffer (pH 3.6) (55:45 v/v)[12] |

| Flow Rate | 1.5 mL/min[11] | 2.0 mL/min[10] | 1.0 mL/min[12] |

| Detection (UV) | 278 nm[11] | 278 nm[10] | 254 nm[12] |

| Retention Time | ~4.7 min (for Cipro)[11] | ~1.75 min[10] | Not Specified |

| Linear Range | 50-150% of target concentration[5] | 10-50 µg/mL[10] | 1.0-40.0 µg/mL[12] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid method for the identification and quantification of Ciprofloxacin, based on the principle of light absorption by its chromophoric structure.

-

Solvent Selection: Use a solvent in which Ciprofloxacin HCl is soluble and that is transparent in the measurement range, such as distilled water or 0.1 N HCl.[3]

-

Solution Preparation: Prepare a stock solution by dissolving a precisely weighed amount of the sample in the chosen solvent. Dilute this stock solution to a concentration within the linear range of the spectrophotometer (e.g., 2–10 µg/ml).[3]

-

Spectral Scan: Scan the sample solution over a wavelength range of 200–400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).[3]

-

Quantification: For quantitative analysis, measure the absorbance of the sample at the predetermined λmax and calculate the concentration using a calibration curve prepared from standard solutions.

| Technique | Parameter | Observed Value |

| UV-Vis | λmax (Zero Order) | 271 nm[3] |

| λmax (First Order Derivative) | 280 nm[3] | |

| λmax (in 0.025M H₃PO₄) | 278 nm[10] |

Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties, including dehydration, melting, and decomposition. This is critical for confirming the monohydrate form and assessing thermal stability.[4]

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC/TGA instrument.

-

Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 400°C).

-

Data Acquisition: Record the heat flow (DSC) and weight loss (TGA) as a function of temperature.

| Analysis | Thermal Event | Temperature Range (°C) | Observation |

| DSC | Dehydration (Endotherm) | 143 - 162 °C[4][13][14] | Corresponds to the loss of one water molecule, confirming the monohydrate state. |

| DSC | Melting/Decomposition (Endotherm) | 318 - 326 °C[4][13] | Sharp peak indicating the melting point, immediately followed by decomposition. |

| TGA | Weight Loss (Water) | ~100 - 150 °C[15] | Corresponds to the mass of one mole of water (~4.7% for the monohydrate). |

| TGA | Decomposition | > 300 °C[15] | Significant weight loss indicating structural decomposition. |

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for analyzing the crystal structure of a solid material. It is used to confirm the crystalline nature of the synthesized product, identify the specific polymorphic form, and distinguish it from amorphous or other hydrate states.

-

Sample Preparation: Gently grind the crystalline sample to a fine, uniform powder.

-

Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface.

-

Data Collection: Place the sample holder in the diffractometer. Scan the sample over a range of 2θ angles (e.g., 5° to 50°) using a monochromatic X-ray source (typically Cu Kα).

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for the crystalline solid. Compare the peak positions (2θ values) and relative intensities to a reference pattern for this compound.

| Parameter | Ciprofloxacin Hydrochloride 1.34-Hydrate[16][17] |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Parameters | a = 9.17 Å, b = 10.59 Å, c = 11.20 Å |

| α = 67.20°, β = 70.08°, γ = 72.84° | |

| Characteristic Peaks | The XRPD pattern will show a unique set of diffraction peaks at specific 2θ angles, which serves as a fingerprint for this crystalline form.[13][18] |

Conclusion

The synthesis and characterization of this compound require precise control and rigorous analytical validation. The combination of chromatographic, spectroscopic, thermal, and crystallographic methods provides a comprehensive framework for confirming the identity, purity, and solid-state properties of the final product. The protocols and data presented in this guide serve as a foundational resource for professionals engaged in the development, manufacturing, and quality control of this vital antibiotic.

References

- 1. rjptonline.org [rjptonline.org]

- 2. This compound | C17H21ClFN3O4 | CID 62998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijrpr.com [ijrpr.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]

- 6. WO2012127505A2 - Improved process for the preparation of ciprofloxacin and its acid addition salts - Google Patents [patents.google.com]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. CN101851198A - Preparation method of ciprofloxacin hydrochloride - Google Patents [patents.google.com]

- 10. japsonline.com [japsonline.com]

- 11. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms): Experimental and DFT Characterization by Vibrational and Solid-State NMR Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystal Structure of Ciprofloxacin Hydrochloride 1.34-Hydrate [jstage.jst.go.jp]

- 17. Crystal structure of ciprofloxacin hydrochloride 1.34-hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Solubility Profile of Ciprofloxacin Hydrochloride Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of ciprofloxacin hydrochloride monohydrate in various solvents. The information presented herein is critical for understanding the physicochemical properties of this widely used broad-spectrum fluoroquinolone antibiotic, aiding in formulation development, analytical method design, and biopharmaceutical research.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent, temperature, and pH of the medium. The following tables summarize the quantitative solubility data compiled from various scientific sources.

Table 1: Solubility in Aqueous and Organic Solvents

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 30 mg/mL[1] |

| Water | 25 | ~36 mg/mL[1] |

| Water | Not Specified | 3.5 g/100 mL[2] |

| Ethanol | Not Specified | 1.6 mg/mL[2] |

| Ethanol | Not Specified | Practically Insoluble[1] |

| Methanol | Not Specified | Slightly Soluble |

| 2-Propanol | Not Specified | Sparingly Soluble |

| Acetone | Not Specified | Practically Insoluble |

| Dichloromethane | Not Specified | Practically Insoluble |

| 0.1N Hydrochloric Acid | Not Specified | Soluble[1] |

Table 2: pH-Dependent Aqueous Solubility

Ciprofloxacin is a zwitterionic compound, exhibiting a characteristic "U"-shaped pH-solubility profile with minimum solubility near its isoelectric point (neutral pH) and increased solubility in acidic and alkaline conditions.[3][4]

| pH | Temperature (°C) | Solubility (mg/mL) |

| 1.2 (Acidic Buffer) | Not Specified | 0.23[5] |

| 2.0 | Not Specified | 7.88 ± 0.005[6] |

| 6.8 (Phosphate Buffer) | Not Specified | 1.28[5] |

| 6.8 | Not Specified | 0.080 ± 0.05[6] |

| 7.4 (Phosphate Buffer) | Not Specified | 0.8[5] |

| 7.5 | 25 | 0.067[4] |

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a fundamental aspect of drug characterization. The most widely accepted and reliable method is the Saturation Shake-Flask Method .[7]

Principle of the Shake-Flask Method

An excess amount of the solid drug substance (this compound) is added to a specific solvent in a sealed container. The mixture is then agitated at a constant temperature for a prolonged period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved drug in the supernatant is quantified using a validated analytical method.[7][8]

Detailed Methodology

Materials and Equipment:

-

This compound powder

-

Selected solvents (e.g., purified water, pH buffers, organic solvents)

-

Volumetric flasks, pipettes, and other calibrated glassware

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Solvent Media: Prepare the desired solvents and buffer solutions with accurately adjusted pH.

-

Sample Preparation: Add an excess of this compound to a series of vials containing a known volume of the respective solvents. Ensure that there is a visible amount of undissolved solid.[7]

-

Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.[4][8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the samples to further separate the solid from the supernatant.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Sample Dilution: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of ciprofloxacin in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Analytical Methods for Quantification

Accurate quantification of dissolved ciprofloxacin is crucial for reliable solubility data. HPLC and UV-Vis spectrophotometry are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for the determination of ciprofloxacin.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[9]

-

Mobile Phase: A mixture of an acidic buffer (e.g., 0.025 M orthophosphoric acid adjusted to pH 3.0 with triethylamine) and an organic solvent like acetonitrile or methanol in a specific ratio (e.g., 80:20 or 60:40 v/v).[9][10]

-

Flow Rate: Typically 1.0 - 2.0 mL/min.[10]

-

Injection Volume: 10 - 20 µL.

-

Quantification: Based on a calibration curve prepared from standard solutions of known concentrations.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid method for quantification, although it may be less specific than HPLC.

-

Wavelength of Maximum Absorbance (λmax): this compound exhibits maximum absorbance at approximately 272-278 nm in aqueous solutions.[11][12]

-

Solvent: The same solvent used for the solubility experiment should be used as the blank.

-

Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of this compound of known concentrations.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the equilibrium solubility of this compound using the shake-flask method.

References

- 1. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. fip.org [fip.org]

- 4. In Vitro Drug Release, Permeability, and Structural Test of Ciprofloxacin-Loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medicaljournalshouse.com [medicaljournalshouse.com]

- 6. mdpi.com [mdpi.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. who.int [who.int]

- 9. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]

- 10. japsonline.com [japsonline.com]

- 11. orapuh.org [orapuh.org]

- 12. ijbpas.com [ijbpas.com]

Ciprofloxacin Hydrochloride Monohydrate: An In-depth Technical Guide on its Antibacterial Spectrum and Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum and activity of ciprofloxacin hydrochloride monohydrate, a synthetic fluoroquinolone antibiotic. It details its mechanism of action, quantitative measures of its activity against a broad range of bacterial pathogens, and the standardized experimental protocols used for its evaluation.

Mechanism of Action

Ciprofloxacin is a broad-spectrum bactericidal antibiotic.[1][2] Its primary mode of action is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][4][5] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[4]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[3][4] Ciprofloxacin binds to the DNA-gyrase complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[3]

-

Topoisomerase IV: This enzyme is crucial for the separation of interlinked daughter DNA molecules following replication, particularly in Gram-positive bacteria.[4] Ciprofloxacin's inhibition of topoisomerase IV prevents the segregation of replicated chromosomes into daughter cells, thereby halting cell division.[1][4]

The stabilization of these enzyme-DNA complexes leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.[3][5] This dual-targeting mechanism contributes to ciprofloxacin's broad-spectrum activity and reduces the likelihood of resistance developing through a single mutation.[4]

Antibacterial Spectrum

Ciprofloxacin exhibits activity against a wide range of pathogenic bacteria. It is particularly effective against Gram-negative bacteria, though it also covers some Gram-positive organisms.[1][3]

Gram-Negative Bacteria: Ciprofloxacin is highly active against most Gram-negative bacteria, including:

-

Enterobacteriaceae family (e.g., Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Salmonella spp., Shigella spp.).[1][6][7]

-

Haemophilus influenzae.[1]

-

Moraxella catarrhalis.[1]

-

Legionella pneumophila.[1]

-

Neisseria spp.[7]

Gram-Positive Bacteria: Its efficacy against Gram-positive bacteria is more limited compared to newer fluoroquinolones.[1] Susceptible organisms include:

-

Methicillin-sensitive Staphylococcus aureus (MSSA).[1]

-

Staphylococcus epidermidis.[8]

-

Streptococcus species, although with higher MICs.[8] For instance, Streptococcus pneumoniae is inhibited at concentrations of 0.5 to 4 mg/L.[8]

-

Enterococcus faecalis.[1]

-

Listeria monocytogenes.[8]

Antibacterial Activity: Quantitative Data

The activity of ciprofloxacin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize MIC data for ciprofloxacin against various clinically relevant bacteria. Data is presented as MIC50 (the concentration required to inhibit 50% of isolates) and MIC90 (the concentration required to inhibit 90% of isolates).

Table 1: In Vitro Activity of Ciprofloxacin against Gram-Positive Bacteria

| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |

| Staphylococcus aureus (Methicillin-sensitive) | 0.32 | 0.59 | - |

| Staphylococcus spp. | 0.32 | 0.59 | - |

| Streptococcus faecalis (Enterococcus faecalis) | 0.25 - 1 | 1 - 8 | - |

| Streptococcus faecium (Enterococcus faecium) | 0.25 - 1 | 1 - 8 | - |

| Streptococcus pneumoniae | - | - | 0.5 - 4 |

| Group A & B Streptococci | - | - | 0.5 - 2 |

| Listeria monocytogenes | - | - | 0.12 - 2 |

| Corynebacterium spp. | 1 | 8 | - |

Data sourced from a 1986 review of European data.[8]

Table 2: In Vitro Activity of Ciprofloxacin against Gram-Negative Bacteria

| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |

| Escherichia coli | ≤0.015 | 0.03 | - |

| Klebsiella pneumoniae | ≤0.03 | 0.12 | - |

| Enterobacter cloacae | ≤0.03 | 0.12 | - |

| Proteus mirabilis | ≤0.03 | 0.06 | - |

| Pseudomonas aeruginosa | 0.12 | 1 | - |

| Haemophilus influenzae | ≤0.015 | ≤0.015 | - |

Note: MIC values can vary based on geographic location and time due to the emergence of resistance. The data presented here is for illustrative purposes. Susceptibility breakpoints are regularly updated by regulatory bodies like CLSI and EUCAST.[9][10][11]

Experimental Protocols for Susceptibility Testing

The determination of ciprofloxacin's in vitro activity is performed using standardized methods established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][12][13] The most common methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent. It involves preparing a series of two-fold dilutions of ciprofloxacin in a liquid growth medium (e.g., cation-adjusted Mueller-Hinton broth) in a microtiter plate.[11]

Workflow:

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculation: The microtiter plate wells, containing the serially diluted ciprofloxacin, are inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours under ambient air.[11]

-

Reading Results: The MIC is read as the lowest concentration of ciprofloxacin that shows no visible growth (turbidity).

References

- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 2. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 4. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. drugs.com [drugs.com]

- 7. reviewofconphil.com [reviewofconphil.com]

- 8. In vitro activity of ciprofloxacin against gram-positive bacteria. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Ciprofloxacin and Levofloxacin Disk Diffusion and Etest Using the 2019 Enterobacteriaceae CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 11. media.beckmancoulter.com [media.beckmancoulter.com]

- 12. szu.gov.cz [szu.gov.cz]

- 13. MR02 | Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa [clsi.org]

In Vitro Efficacy of Ciprofloxacin Hydrochloride Monohydrate Against Gram-negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro efficacy of ciprofloxacin hydrochloride monohydrate against a range of clinically relevant Gram-negative bacteria. Ciprofloxacin, a second-generation fluoroquinolone, exhibits potent bactericidal activity by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby preventing DNA replication.[1][2] This document summarizes key quantitative data on its efficacy, details standardized experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Data Presentation: Quantitative Efficacy of Ciprofloxacin

The in vitro activity of ciprofloxacin against Gram-negative bacteria is well-documented, with notable potency against members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[1][3][4][5] The following tables summarize the Minimum Inhibitory Concentration (MIC) and zone of inhibition data from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin against Gram-negative Bacteria

The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Gram-negative Bacteria | MIC Range (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 0.02 - <0.016 | - |

| Pseudomonas aeruginosa | 0.31 - 1.0 | 0.5 |

| Salmonella typhi | <0.015 - 0.125 | - |

| Salmonella species | <0.015 - 0.125 | - |

| Fermentative Gram-negative bacteria | ≤0.02 - 1.56 | - |

| Non-fermentative bacilli | - | - |

| Pseudomonas spp. (gentamicin-sensitive) | - | ≤1.56 |

| Pseudomonas spp. (gentamicin-resistant) | - | 1.0 |

| P. cepacia | - | ≤3.12 |

| P. fluorescens | - | ≤3.12 |

| Moraxella spp. | - | ≤0.09 |

| A. xylosoxidans | - | ≤0.09 |

| A. hydrophila | - | ≤0.09 |

| Acinetobacter spp. | - | ≤1.56 |

| A. faecalis | - | ≤1.56 |

| Flavobacterium spp. | 1.56 - 3.12 | - |

MIC90: The concentration of the drug required to inhibit the growth of 90% of the tested strains. Data compiled from multiple sources.[3][4][5][6][7][8][9][10]

Table 2: Zone of Inhibition Diameters for Ciprofloxacin (5 µg disk) against Gram-negative Bacteria

The disk diffusion method (Kirby-Bauer) is a qualitative test where the diameter of the zone of growth inhibition around an antibiotic disk is measured.

| Gram-negative Bacteria | Zone of Inhibition Diameter (mm) | Interpretation |

| General Gram-negative bacilli | ≥ 21 | Susceptible |

| 16 - 20 | Intermediate | |

| ≤ 15 | Resistant | |

| Salmonella typhi | > 31 | Susceptible |

| 21 - 30 | Intermediate | |

| < 20 | Resistant | |

| Escherichia coli | 33 - 36 | Susceptible |

Interpretive standards may vary slightly based on the specific guidelines (e.g., CLSI) being followed.[11][12][13][14][15]

Experimental Protocols

Accurate determination of in vitro efficacy relies on standardized and meticulously followed protocols. The two most common methods are broth microdilution for MIC determination and the Kirby-Bauer disk diffusion test for susceptibility categorization.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium.

1. Preparation of Ciprofloxacin Stock Solution:

-

Dissolve 25 mg of this compound powder in 25 mL of sterile deionized water to create a 1 mg/mL stock solution.[16]

-

Further dilute the stock solution to the desired starting concentration for serial dilutions.

2. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in a suitable sterile broth (e.g., Mueller-Hinton Broth).

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]

3. Microtiter Plate Preparation and Inoculation:

-

Perform serial twofold dilutions of the ciprofloxacin solution in a 96-well microtiter plate containing Mueller-Hinton Broth.

-

The final volume in each well should be 100 µL after inoculation.

-

Inoculate each well with 100 µL of the standardized bacterial suspension.[16]

-

Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).

4. Incubation:

-

Seal the plates to prevent evaporation.

-

Incubate at 35 ± 2°C for 16-20 hours in ambient air.[16][17]

5. Interpretation of Results:

-

The MIC is the lowest concentration of ciprofloxacin at which there is no visible growth (turbidity) of the organism.

Kirby-Bauer Disk Diffusion Susceptibility Testing

This method provides a qualitative assessment of antibiotic susceptibility based on the size of the zone of growth inhibition around an antibiotic-impregnated disk.

1. Inoculum Preparation:

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[18][19]

2. Inoculation of Agar Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

-

Rotate the swab against the side of the tube to remove excess fluid.

-

Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[18][19]

3. Application of Ciprofloxacin Disks:

-

Aseptically apply a 5 µg ciprofloxacin disk to the surface of the inoculated agar plate.

-

Gently press the disk to ensure complete contact with the agar.

-

If multiple disks are used on the same plate, they should be placed at least 24 mm apart.

4. Incubation:

-

Invert the plates and incubate at 35 ± 2°C for 16-24 hours.[13]

5. Interpretation of Results:

-

Measure the diameter of the zone of complete growth inhibition (including the disk) to the nearest millimeter.

-

Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter breakpoints (see Table 2).[13]

Mandatory Visualizations

Mechanism of Action of Ciprofloxacin in Gram-negative Bacteria

Caption: Ciprofloxacin's mechanism of action in Gram-negative bacteria.

Experimental Workflow for In Vitro Susceptibility Testing

Caption: Workflow for determining in vitro ciprofloxacin susceptibility.

References

- 1. reviewofconphil.com [reviewofconphil.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. 2024.sci-hub.st [2024.sci-hub.st]

- 5. Ciprofloxacin: Chemistry, Mechanism of Action, Resistance, Antimicrobial Spectrum, Pharmacokinetics, Clinical Trials, and Adverse Reactions | Semantic Scholar [semanticscholar.org]

- 6. In vitro activity of ciprofloxacin against aerobic gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro activity of ciprofloxacin against aerobic gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro activity of ciprofloxacin against aminoglycoside-sensitive and -resistant gram-negative rods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In-vitro activity of ciprofloxacin and sixteen other antimicrobial agents against blood culture isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Ciprofloxacin-resistant Gram-negative isolates from a tertiary care hospital in Eastern India with novel gyrA and parC gene mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resistance Pattern of Ciprofloxacin Against Different Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluating the Potency of Selected Antibiotic Medications Dispensed in Community Pharmacies in Gwale, Kano, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ciprofloxacin disk susceptibility tests: interpretive zone size standards for 5-microgram disks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Categorizing microbial growth inhibition through quantification of 16S rRNA growth marker with stripwells covering a spectrum of antimicrobial conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. goldbio.com [goldbio.com]

- 18. microxpress.in [microxpress.in]

- 19. asm.org [asm.org]

Ciprofloxacin Hydrochloride Monohydrate vs. Ciprofloxacin Base: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a cornerstone in both clinical practice and bacteriological research. It is commercially available in two primary forms: ciprofloxacin hydrochloride monohydrate and ciprofloxacin base. The choice between these two forms is a critical decision in experimental design, directly impacting factors such as solubility, stability, and bioavailability. This technical guide provides a comprehensive comparison of this compound and ciprofloxacin base, offering researchers the necessary data and methodologies to make an informed selection for their specific research applications. This document outlines the core chemical and physical differences, provides detailed experimental protocols for their analysis, and presents a clear rationale for selecting one form over the other in various research contexts.

Introduction

Ciprofloxacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2][3] This mechanism of action is fundamental to its efficacy against a wide range of Gram-positive and Gram-negative bacteria.[3] While the pharmacologically active moiety is the ciprofloxacin molecule itself, the salt form can significantly influence its physicochemical properties. Ciprofloxacin base is the parent molecule, while this compound is a salt formed with hydrochloric acid, incorporating a single water molecule in its crystalline structure.[4] This seemingly minor difference has profound implications for solubility, which is a key determinant of a drug's performance in both in vitro and in vivo studies.

Physicochemical Properties: A Comparative Analysis

The selection of the appropriate form of ciprofloxacin for research purposes hinges on a thorough understanding of their distinct physicochemical properties. The hydrochloride salt is generally favored for applications requiring aqueous solubility, while the base may be more suitable for specific formulation studies or when the presence of chloride ions is undesirable.

| Property | This compound | Ciprofloxacin Base |

| Molecular Formula | C₁₇H₁₈FN₃O₃ · HCl · H₂O | C₁₇H₁₈FN₃O₃ |

| Molecular Weight | 385.8 g/mol [4] | 331.34 g/mol |

| Appearance | White to light yellow crystalline powder[5] | White to slightly yellowish crystalline powder |

| Melting Point | 318-320 °C[6] | 255–257°C[5] |

| Water Solubility | Approx. 36 mg/mL at 25 °C[6] | Moderate to poor |

| Solubility in 0.1N HCl | Soluble[6] | Soluble[5] |

| pKa | pKa1 ≈ 6.2, pKa2 ≈ 8.6 | pKa1 ≈ 6.2, pKa2 ≈ 8.6 |

Experimental Protocols

Accurate and reproducible experimental results are paramount in scientific research. This section provides detailed methodologies for the analysis of ciprofloxacin, adaptable for both the hydrochloride and base forms.

High-Performance Liquid Chromatography (HPLC) for Purity and Potency Assay

HPLC is a robust and widely used technique for the quantitative analysis of ciprofloxacin. The following protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Objective: To determine the purity and concentration of ciprofloxacin in a given sample.

Materials:

-

Ciprofloxacin reference standard (hydrochloride or base)

-

Acetonitrile (HPLC grade)

-

Orthophosphoric acid

-

Triethylamine

-

Water (HPLC grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC system with a C18 column and UV detector

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a buffer solution (e.g., 0.025 M orthophosphoric acid adjusted to pH 3.0 with triethylamine) in a ratio of approximately 13:87 (v/v).[7] The exact ratio may need to be adjusted to achieve optimal separation. Filter and degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh a known amount of ciprofloxacin reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

-

Sample Preparation:

-

For pure substance: Accurately weigh the ciprofloxacin sample and prepare a solution in the mobile phase at a concentration within the range of the standard curve.

-

For tablets: Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of ciprofloxacin and dissolve it in the mobile phase.[8] Sonicate if necessary to ensure complete dissolution. Filter the solution to remove any insoluble excipients.

-

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Identify the ciprofloxacin peak based on its retention time compared to the standard. Calculate the concentration of ciprofloxacin in the samples by comparing the peak area with the calibration curve generated from the standard solutions. Purity can be assessed by examining the presence of other peaks in the chromatogram.

UV-Visible Spectrophotometry for Potency Assay

UV-Visible spectrophotometry offers a simpler and more rapid method for determining the concentration of ciprofloxacin, particularly in quality control settings.

Objective: To determine the concentration of ciprofloxacin in a solution.

Materials:

-

Ciprofloxacin reference standard (hydrochloride or base)

-

0.1 N Hydrochloric acid or distilled water

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

UV-Visible spectrophotometer

Procedure:

-

Solvent Selection: Ciprofloxacin can be dissolved in 0.1 N HCl or water. The choice of solvent should be consistent for both standards and samples.

-

Standard Solution Preparation: Prepare a stock solution of the ciprofloxacin reference standard in the chosen solvent (e.g., 100 µg/mL). From this stock solution, prepare a series of dilutions to create a calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL).[9]

-

Sample Preparation: Prepare a solution of the ciprofloxacin sample in the same solvent used for the standards, ensuring the final concentration falls within the linear range of the calibration curve.

-

Measurement:

-

Data Analysis: Plot a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of ciprofloxacin in the sample solution by interpolating its absorbance on the calibration curve.

Solubility Determination

Understanding the solubility of ciprofloxacin in various solvents is crucial for formulation development and designing in vitro assays.

Objective: To determine the solubility of this compound and ciprofloxacin base in a specific solvent.

Materials:

-

This compound and ciprofloxacin base

-

Selected solvent (e.g., water, phosphate buffer at different pH values)

-

Vials with screw caps

-

Shaking incubator or magnetic stirrer

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC or UV-Vis spectrophotometry)

Procedure:

-

Add an excess amount of the ciprofloxacin compound to a known volume of the solvent in a vial.

-

Seal the vial and agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and dilute it with the appropriate solvent to a concentration suitable for analysis.

-

Quantify the concentration of ciprofloxacin in the diluted supernatant using a validated analytical method like HPLC or UV-Vis spectrophotometry.

-

Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Stability Testing

Assessing the stability of ciprofloxacin under various conditions is critical for determining its shelf-life and appropriate storage conditions. The following is a general protocol based on ICH guidelines.[11][12]

Objective: To evaluate the stability of this compound and ciprofloxacin base under defined storage conditions.

Materials:

-

This compound and ciprofloxacin base

-

Stability chambers with controlled temperature and humidity

-

Appropriate containers for the samples

-

Analytical method for quantification (e.g., HPLC)

Procedure:

-

Sample Preparation: Place the ciprofloxacin samples in suitable, well-closed containers that mimic the intended storage packaging.

-

Storage Conditions: Store the samples in stability chambers under various conditions as per ICH guidelines. Common conditions include:

-

Testing Frequency: Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies) and analyze them for potency, purity, and physical appearance.[12]

-

Forced Degradation Studies: To understand the degradation pathways, expose the drug to stress conditions such as acid, base, oxidation, heat, and light. This helps in developing stability-indicating analytical methods.

-

Data Analysis: Analyze the data to determine the rate of degradation and establish the shelf-life and recommended storage conditions.

Mechanism of Action and Signaling Pathways

The antibacterial activity of ciprofloxacin, irrespective of its salt form, is mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2][3]

-

DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. Ciprofloxacin binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved, leading to double-strand breaks and ultimately cell death.[3]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by ciprofloxacin prevents the segregation of replicated DNA, leading to a lethal accumulation of interlinked chromosomes.[3]

The choice between the hydrochloride and base forms does not alter this fundamental mechanism but can influence the drug's ability to reach these intracellular targets due to differences in solubility and dissolution rates.

Caption: Ciprofloxacin's mechanism of action.

Experimental Workflows and Logical Relationships

The decision-making process for selecting the appropriate form of ciprofloxacin and the subsequent experimental workflow can be visualized to aid researchers in their experimental design.

Logical Flow for Form Selection

The primary consideration for choosing between this compound and ciprofloxacin base is the required solubility in the experimental system.

References

- 1. ujpronline.com [ujpronline.com]

- 2. mjpms.in [mjpms.in]

- 3. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 4. This compound | C17H21ClFN3O4 | CID 62998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medicaljournalshouse.com [medicaljournalshouse.com]

- 6. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. ijbpas.com [ijbpas.com]

- 10. biomedres.us [biomedres.us]

- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 12. database.ich.org [database.ich.org]

Understanding the Hydrate Forms of Ciprofloxacin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrate forms of ciprofloxacin hydrochloride, a widely used broad-spectrum fluoroquinolone antibiotic. The solid-state properties of an active pharmaceutical ingredient (API), including its hydration state, are critical parameters that can significantly influence its stability, solubility, dissolution rate, and ultimately, its bioavailability. A thorough understanding and characterization of these forms are therefore essential during drug development and formulation.

Introduction to Ciprofloxacin Hydrochloride and its Pseudopolymorphism

Ciprofloxacin hydrochloride (CIP-HCl) is known to exist in various solid-state forms, including hydrates and anhydrous polymorphs. Hydrates, or pseudopolymorphs, are crystalline solids that incorporate water molecules into their crystal lattice. The number of water molecules and their arrangement within the crystal structure can vary, leading to different hydrate forms with distinct physicochemical properties. The most commonly encountered forms are a sesquihydrate and a monohydrate, which can convert to different anhydrous forms upon dehydration.

The transition between these forms is often influenced by environmental factors such as temperature and humidity, making their characterization a crucial step in ensuring product quality and consistency.

Physicochemical Properties of Ciprofloxacin Hydrochloride Forms

The different solid-state forms of ciprofloxacin hydrochloride exhibit unique thermal behaviors and crystallographic patterns. While direct comparative solubility data is sparse in the literature, dissolution studies consistently show that the anhydrous forms generally exhibit a faster dissolution rate than the hydrated forms, a critical factor for bioavailability.

Table 1: Thermal Analysis Data for Ciprofloxacin Hydrochloride Forms

| Form | Analytical Method | Key Events and Observations |

| Ciprofloxacin HCl Sesquihydrate | TGA/DSC | Dehydration to Anhydrous Form I (AH1) occurs at approximately 140°C. A further transition to Anhydrous Form II (AH2) is observed at around 172°C.[1] |

| Ciprofloxacin HCl Monohydrate | DSC | An initial endothermic event, corresponding to dehydration, is observed around 143-152°C.[2][3] An exothermic event, indicating recrystallization to an anhydrous form, occurs at approximately 180°C.[2] Final melting and decomposition take place at a peak temperature of about 318-324°C.[2][3] |

Table 2: X-Ray Powder Diffraction (XRPD) Data

Characteristic XRPD peaks are used as a "fingerprint" to identify and differentiate the crystalline forms of ciprofloxacin hydrochloride. While a comprehensive comparative list is not available, prominent reported peaks are listed below.

| Form | Prominent 2θ Peaks (°) |

| Ciprofloxacin HCl Monohydrate | New peaks indicating a change from hydrate to anhydrate appear at 8.3, 12.1, 14.8, and 16.4° upon recrystallization in ethanol.[2] |

| Anhydrous Ciprofloxacin HCl | Characteristic peaks have been noted at 7.22, 9.26, 12.80, 15.71, 21.77, and 29.42°.[4] |

| General Ciprofloxacin HCl | Crystalline nature is confirmed by sharp peaks, with notable reflections often cited at approximately 12, 20, and 27°. |

Table 3: Solubility and Dissolution Characteristics

The solubility of ciprofloxacin is highly pH-dependent. As a zwitterionic compound, it exhibits low solubility at neutral pH and higher solubility in acidic conditions.

| Form | Medium/Conditions | Solubility/Dissolution Observations |

| Ciprofloxacin HCl (General) | pH 2.0 | Solubility reported as 7.88 ± 0.005 mg/mL. |

| Ciprofloxacin HCl (General) | pH 6.8 | Solubility is significantly lower, reported as 0.080 ± 0.05 mg/mL. |

| Anhydrous vs. Hydrated Form | General | Dissolution studies have indicated that the hydrated form of ciprofloxacin exhibits a significantly lower dissolution rate than the anhydrous form.[4] This is a critical consideration for bioavailability, as slower dissolution can lead to incomplete drug absorption. |

Experimental Protocols

Detailed and consistent experimental methodologies are paramount for the accurate characterization of hydrate forms. Below are representative protocols for the key analytical techniques.

X-Ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form (fingerprint) and assess the degree of crystallinity of the sample.

Methodology:

-

Sample Preparation: Gently grind approximately 10-20 mg of the ciprofloxacin hydrochloride sample to a fine powder using an agate mortar and pestle to ensure random crystal orientation.

-

Sample Mounting: Pack the powdered sample into a standard sample holder, ensuring a flat and smooth surface level with the holder's rim.

-

Instrument Setup:

-

X-ray Source: CuKα radiation (λ = 1.54056 Å).

-

Generator Settings: Operate at 40 kV and 40-50 mA.

-

Scan Range: Scan the sample over a 2θ range of 5° to 45° or broader (e.g., 10° to 70°) to capture all characteristic peaks.

-

Scan Speed/Step Size: Use a step size of 0.02° with a scan speed of 1°/minute.

-

-

Data Acquisition: Collect the diffraction pattern using a suitable detector, such as a silicon strip detector.

-

Data Analysis: Process the raw data to identify the angular positions (2θ) and intensities of the diffraction peaks. Compare the resulting diffractogram with reference patterns of known hydrate and anhydrous forms for identification.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of thermal events such as dehydration, phase transitions, melting, and decomposition, and their associated enthalpy changes.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the ciprofloxacin hydrochloride sample into a standard aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid. For hydrate analysis, a pinhole in the lid is often used to allow the escape of evolved water vapor.

-

Instrument Setup:

-

Reference: Place an empty, sealed aluminum pan in the reference position.

-

Atmosphere: Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate the sample at a starting temperature (e.g., 30°C). Heat the sample at a constant rate, typically 10°C/min, up to a final temperature beyond all expected transitions (e.g., 350°C).

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperatures, peak temperatures, and enthalpy values (ΔH) of endothermic (dehydration, melting) and exothermic (crystallization) events.

Thermogravimetric Analysis (TGA)

Objective: To quantify the mass loss associated with dehydration or desolvation events, providing information on the water content and stoichiometry of the hydrate.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the ciprofloxacin hydrochloride sample onto a tared TGA sample pan.

-

Instrument Setup:

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 200-300°C) at a controlled heating rate, typically 10°C/min.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Analyze the TGA curve to identify the temperature ranges of mass loss. Calculate the percentage of mass loss for each step, which corresponds to the amount of volatile content (water) in the sample.

Visualizing Key Relationships and Workflows

Interconversion of Ciprofloxacin Hydrochloride Forms

The different solid forms of ciprofloxacin hydrochloride are not static; they can convert from one to another under the influence of thermal energy. Understanding this pathway is crucial for defining stable storage and manufacturing conditions.

Experimental Workflow for Hydrate Characterization

A systematic workflow ensures that all relevant physicochemical properties of a potential hydrate are thoroughly investigated and documented.

Conclusion

The existence of multiple hydrate and anhydrous forms of ciprofloxacin hydrochloride necessitates a comprehensive solid-state characterization during pharmaceutical development. The sesquihydrate and monohydrate forms exhibit distinct thermal profiles, converting to different anhydrous polymorphs upon heating. These transformations, along with inherent differences in dissolution rates between the hydrated and anhydrous states, have significant implications for the manufacturing process, formulation design, and in vivo performance of the final drug product. The application of orthogonal analytical techniques, guided by systematic experimental workflows, is essential for identifying, controlling, and selecting the optimal solid form to ensure the delivery of a safe, stable, and effective medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. jfda-online.com [jfda-online.com]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Study of a New 1.75 Hydrate of Ciprofloxacin Salicylate: SCXRD Structure Determination, Solid Characterization, Water Stability, Solubility, and Dissolution Study [mdpi.com]

Ciprofloxacin hydrochloride monohydrate molecular weight and formula

An In-Depth Guide to the Molecular Characteristics of Ciprofloxacin Hydrochloride Monohydrate

This technical guide provides a detailed overview of the molecular weight and chemical formula of this compound, a broad-spectrum fluoroquinolone antibiotic. The information is intended for researchers, scientists, and professionals in the field of drug development who require precise data for analytical, formulation, and research purposes.

Molecular Identity and Structure

This compound is the hydrated hydrochloride salt of ciprofloxacin. The presence of both a hydrochloride salt and a water molecule of hydration is critical to its overall molecular weight and chemical properties.

Quantitative Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. These values are essential for stoichiometric calculations, preparation of solutions, and analytical characterization.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₈FN₃O₃ • HCl • H₂O | [1][2] |

| Combined Formula | C₁₇H₂₁ClFN₃O₄ | [3][4][5] |

| Molecular Weight | 385.82 g/mol | [1][2][3][4] |

| Monoisotopic Mass | 385.1204620 Da | [5] |

Experimental Determination Protocols

The determination of the molecular formula and weight of a pharmaceutical compound like this compound involves rigorous analytical techniques. The following are standard methodologies employed for such characterization.

Protocol 1: Mass Spectrometry for Molecular Weight and Formula Verification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a mixture of water and methanol, often with a small amount of formic acid to promote ionization.

-

Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, as it is a soft ionization method that minimizes fragmentation.

-

Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.

-

Data Acquisition: The analyzer measures the m/z of the ions. For the intact molecule, the most abundant ion observed would be the protonated molecule [M+H]⁺, where M is the free base, ciprofloxacin.

-

Data Analysis: The precise mass of the detected ion is used to calculate the monoisotopic mass of the neutral molecule. This experimental mass is then compared against theoretical masses calculated for potential chemical formulas using specialized software. A close match (typically within a few parts per million, ppm) confirms the elemental composition.

Protocol 2: Elemental Analysis for Formula Confirmation

Elemental analysis provides the percentage composition of the individual elements (carbon, hydrogen, nitrogen, etc.) within a compound. This technique is used to confirm the empirical and molecular formula.

Methodology:

-

Sample Preparation: A precisely weighed amount of the dry this compound sample is required.

-